molecular formula C34H26O2P2 B1507293 1,8-Bis(diphenylphosphinyl)naphthalene CAS No. 316808-41-0

1,8-Bis(diphenylphosphinyl)naphthalene

Cat. No. B1507293
CAS RN: 316808-41-0
M. Wt: 528.5 g/mol
InChI Key: XNKIEKXYLNHGBX-UHFFFAOYSA-N
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Description

1,8-Bis(diphenylphosphinyl)naphthalene is a chemical compound with the molecular formula C34H26O2P2 . It is often used in the field of chemistry for various applications .


Synthesis Analysis

The synthesis of this compound is a complex process that involves several steps . Unfortunately, the specific details of the synthesis process are not available in the search results.


Chemical Reactions Analysis

This compound is known to participate in various chemical reactions. For instance, it can serve as an active catalyst for the hydrogenation of silyl enol ethers under mild reaction conditions .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its molecular weight is 528.53 . Unfortunately, the specific details about its other physical and chemical properties are not available in the search results.

Scientific Research Applications

Phosphorus Chemistry and Organometallic Compounds

  • Triphosphenium Formation: The peri-geometry of the naphthalene-1,8-diyl backbone in 1,8-Bis(diphenylphosphino)naphthalene aids in the formation of triphosphenium iodide through a clean reaction with P2I4. This reaction has implications in the synthesis of phosphorus-containing compounds (Kilian, Slawin, & Woollins, 2006).
  • Synthesis of Benzidines: The compound has been used in the synthesis of benzidines, highlighting its role as a useful reagent in organic chemistry. Specifically, Naphthalene-1,8-diylbis(diphenylmethylium) was employed as an oxidant for the synthesis of benzidines via oxidative self-coupling of N,N-dialkylanilines (Saitoh, Yoshida, & Ichikawa, 2006).

Materials Science and Luminescence

  • Electroluminescence in Electronics: The compound has been utilized in the development of electroluminescent materials. For example, it was used in the creation of a chelate phosphine oxide EuIII complex, which demonstrated high thermal performance and bright electroluminescence (Xu, Yin, Wang, & Huang, 2008).
  • Luminescence in Gold Complexes: Its application in synthesizing luminescent complexes, like 1,8-diaurionaphthalenes, was studied. The reaction with gold compounds led to the formation of unique luminescent materials (Wade, Yakovenko, & Gabbaï, 2010).

Advanced Chemical Synthesis and Reactions

  • Boronation Reactions: The boronation of 1,8-Bis(diphenylphosphino)naphthalene has been investigated, leading to the formation of cyclic boronium salts. This study contributes to the understanding of reactions involving boron compounds (Owsianik, Chauvin, Balińska, Wieczorek, Cypryk, & Mikołajczyk, 2009).
  • Oxidation Reactions and Structural Analysis: Research into the oxidation reactions of naphthalenediyl-1,8-bis(phosphine oxides) has provided insights into the structural and chemical properties of these oxidized forms (Karaçar, Freytag, Thönnessen, Omelańczuk, Jones, Bartsch, & Schmutzler, 2001).

Mechanism of Action

The mechanism of action of 1,8-Bis(diphenylphosphinyl)naphthalene involves its ability to reversibly activate dihydrogen. This property allows it to serve as an effective catalyst in certain chemical reactions .

properties

IUPAC Name

1,8-bis(diphenylphosphoryl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26O2P2/c35-37(28-17-5-1-6-18-28,29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)38(36,30-21-9-3-10-22-30)31-23-11-4-12-24-31/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKIEKXYLNHGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

316808-41-0
Record name 1,8-Bis(diphenylphosphinyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural features of 1,8-bis(diphenylphosphinyl)naphthalene were revealed by X-ray crystallography?

A1: X-ray crystallography of this compound (2f) revealed a strained geometry compared to its bis(phosphine) precursor. The two diphenylphosphinyl groups, located at the 1 and 8 positions of the naphthalene ring, are in close proximity. This proximity leads to steric hindrance and forces the phosphorus atoms to be displaced out of the plane of the naphthalene ring [].

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